molecular formula C12H16ClFN2O B6187945 2-(4-fluorophenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride CAS No. 1834083-60-1

2-(4-fluorophenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride

Cat. No.: B6187945
CAS No.: 1834083-60-1
M. Wt: 258.7
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Description

2-(4-fluorophenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group and a piperazine ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluoroacetophenone and piperazine.

    Reaction: The 4-fluoroacetophenone undergoes a nucleophilic substitution reaction with piperazine in the presence of a suitable base such as potassium carbonate.

    Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.

    Optimized Reaction Conditions: Employing optimized reaction conditions such as temperature control, solvent selection, and reaction time to maximize yield and purity.

    Purification: Implementing purification techniques like recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents like bromine or nitrating agents under controlled conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2-(4-fluorophenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, potentially modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride
  • 2-(4-bromophenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride
  • 2-(4-methylphenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride

Uniqueness

2-(4-fluorophenyl)-1-(piperazin-1-yl)ethan-1-one hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical reactivity and biological activity. Fluorine atoms can enhance the metabolic stability and lipophilicity of the compound, making it a valuable molecule for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

1834083-60-1

Molecular Formula

C12H16ClFN2O

Molecular Weight

258.7

Purity

95

Origin of Product

United States

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